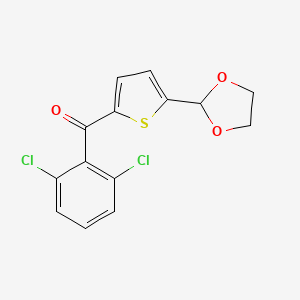

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Beschreibung

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene is a synthetic thiophene derivative characterized by a 2,6-dichlorobenzoyl group at the 2-position and a 1,3-dioxolane ring at the 5-position of the thiophene core. Its structure combines electron-withdrawing chlorine substituents and a cyclic acetal moiety, which may influence its reactivity, stability, and solubility.

Eigenschaften

IUPAC Name |

(2,6-dichlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O3S/c15-8-2-1-3-9(16)12(8)13(17)10-4-5-11(20-10)14-18-6-7-19-14/h1-5,14H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBJHNTXYUCOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80641970 | |

| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-92-2 | |

| Record name | (2,6-Dichlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80641970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through a variety of methods, including the Gewald reaction, which involves the condensation of a ketone with a nitrile and elemental sulfur.

Introduction of the Dichlorobenzoyl Group: The dichlorobenzoyl group can be introduced via Friedel-Crafts acylation, where 2,6-dichlorobenzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst such as aluminum chloride.

Attachment of the Dioxolane Ring: The dioxolane ring can be attached through a nucleophilic substitution reaction, where a suitable dioxolane derivative reacts with the thiophene ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The dichlorobenzoyl group can be reduced to form the corresponding alcohol or alkane.

Substitution: The chlorine atoms on the benzoyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used in the presence of a base such as sodium hydroxide.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or alkanes.

Substitution: Substituted benzoyl derivatives.

Wissenschaftliche Forschungsanwendungen

2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Used in the development of advanced materials, such as polymers and electronic devices.

Wirkmechanismus

The mechanism of action of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Benzoyl Group

The 2,6-dichlorobenzoyl group distinguishes this compound from analogs such as:

- 2-(2-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene : Contains a single chlorine atom at the 2-position of the benzoyl group.

- 3-(2,6-Dichlorobenzoyl)thiophene : Lacks the 1,3-dioxolane ring but retains the dichlorobenzoyl group.

Key Findings :

Role of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring introduces a cyclic acetal structure, which is absent in simpler analogs like 3-(2,6-dichlorobenzoyl)thiophene. Comparisons include:

- Stability : Acetal groups are generally sensitive to acidic hydrolysis, which may limit the compound’s utility in low-pH environments. This contrasts with ether or ester-containing analogs (e.g., ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate in ), which exhibit greater hydrolytic stability.

- Synthetic Challenges : Acetalization reactions (e.g., as seen in HMF-derived compounds ) often compete with side reactions like etherification. Similar challenges may arise during the synthesis of 2-(2,6-dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, necessitating precise control of reaction conditions.

Thiophene vs. Furan Core Reactivity

Evidence from arylation studies highlights thiophene’s lower reactivity compared to furan derivatives. For example:

- Arylation Yields : 2-Furancarbonitrile achieves 24.7% arylation yield vs. 12.4% for 2-thiophenecarbonitrile .

- Electronic Effects : Thiophene’s higher aromaticity and electron density may reduce susceptibility to electrophilic substitution unless activated by strong electron-withdrawing groups (e.g., dichlorobenzoyl) .

This suggests that the dichlorobenzoyl group in the target compound may compensate for thiophene’s inherent lower reactivity, enabling efficient functionalization.

Data Table: Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Substituents |

|---|---|---|---|---|

| 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | C₁₄H₉Cl₂O₃S | 343.19 g/mol | 1326813-75-5 | 2,6-dichlorobenzoyl; 1,3-dioxolane |

| 2-(2-Chlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene | C₁₄H₁₀ClO₃S | 293.74 g/mol | - | 2-chlorobenzoyl; 1,3-dioxolane |

| 3-(2,6-Dichlorobenzoyl)thiophene | C₁₁H₅Cl₂OS | 271.13 g/mol | - | 2,6-dichlorobenzoyl (no dioxolane) |

| 5-(1,3-Dioxolan-2-yl)-2-benzoylthiophene | C₁₄H₁₂O₃S | 260.30 g/mol | - | Benzoyl; 1,3-dioxolane (no halogens) |

Data sourced from commercial catalogs and synthetic studies .

Biologische Aktivität

The compound 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene (CAS No. 898778-92-2) is a thiophene derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, highlighting its antimicrobial properties and potential applications in medicinal chemistry.

- Molecular Formula : C₁₄H₁₀Cl₂O₃S

- Molecular Weight : 329.20 g/mol

- CAS Number : 898778-92-2

- MDL Number : MFCD07699169

Synthesis

The synthesis of 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene typically involves the reaction of 1,3-dioxolane derivatives with dichlorobenzoyl chlorides in the presence of bases such as sodium hydride or triethylamine. The reaction conditions can be optimized to increase yield and purity.

Antimicrobial Activity

Recent studies have demonstrated that thiophene derivatives exhibit significant antimicrobial properties. Specifically, 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has been evaluated against various bacterial strains.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | Effective | 250 µg/mL |

| Escherichia coli | Moderate | 500 µg/mL |

| Candida albicans | Significant antifungal effect | 125 µg/mL |

In a comparative study, this compound showed enhanced activity against S. aureus compared to standard antibiotics like penicillin. The MIC values indicate its potential as a therapeutic agent against resistant strains.

Cytotoxicity Studies

Cytotoxicity assays have been performed using human cancer cell lines such as A-549 (lung carcinoma) and MCF-7 (breast carcinoma). The results suggest that while the compound exhibits some cytotoxic effects, it is less toxic than traditional chemotherapeutics.

| Cell Line | IC50 (µM) |

|---|---|

| A-549 | 15 |

| MCF-7 | 20 |

These findings indicate that while the compound has potential anticancer properties, further optimization is required to enhance its selectivity and reduce toxicity.

Molecular docking studies suggest that 2-(2,6-Dichlorobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. Binding interactions with dihydrofolate reductase (DHFR) have been proposed as a primary mechanism for its biological activity.

Case Studies

- Antibacterial Efficacy : A study involving the treatment of infected wounds in animal models showed that topical application of this compound significantly reduced bacterial load compared to untreated controls.

- Antifungal Applications : In vitro testing against C. albicans demonstrated that this thiophene derivative could inhibit fungal growth effectively, suggesting its utility in treating fungal infections.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.